2,5-ジクロロ-4-メルカプトピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

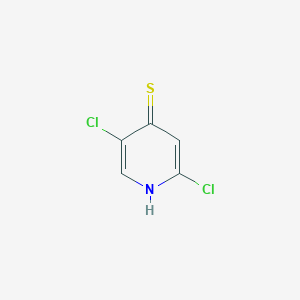

2,5-Dichloro-4-mercaptopyridine (DCMP) is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish crystalline powder that is soluble in water and organic solvents. DCMP has been widely used in scientific research due to its unique properties and potential applications in various fields.

科学的研究の応用

水銀イオン検出

2,5-ジクロロ-4-メルカプトピリジンの重要な用途の1つは、水銀イオンの検出です . この化合物は、センシング材料として使用され、金電極の表面に修飾されます。 微量なHg2+を、微分パルスボルタンメトリー(DPV)と電気化学インピーダンス分光法(EIS)の両方によって検出できます . このセンサーは、EIS測定によって、検出限界(LOD)が0.002μg/Lと低く、0.01μg/Lから500μg/Lまでの広い検出範囲を示します .

環境モニタリング

2,5-ジクロロ-4-メルカプトピリジンを用いた水銀イオンセンサーは、環境モニタリングに実用的な用途があります . このセンサーは、水道水と池の水のサンプルで検証されており、現場での環境検出に適した用途であることを示しています .

臨床応用

水銀イオンセンサーは、臨床応用における生体内でのポイントオブケア検査にも使用できます . これは、人体内の水銀イオンをリアルタイムで検出するための貴重なツールとなります .

自己組織化単分子膜(SAM)に関する研究

2,5-ジクロロ-4-メルカプトピリジンは、多結晶金電極上の自己組織化単分子膜(SAM)の研究に使用されます . これらのSAMの電気化学は、サイクリックボルタンメトリーを用いて調べられています .

電気化学活性の研究

2,5-ジクロロ-4-メルカプトピリジンのピリジン窒素とのHg2+の配位は、電極表面の電気化学活性に変化をもたらします . この特性は、さまざまな表面の電気化学的挙動を研究するために使用されます .

センサー信号増幅

金ナノ粒子(AuNPs)は、2,5-ジクロロ-4-メルカプトピリジン-Hg-2,5-ジクロロ-4-メルカプトピリジン構造を介してセンサー表面に接続されており、信号増幅において重要な役割を果たします . これは、センサーの感度を高め、非常に低濃度の水銀イオンの検出に適しています .

作用機序

Target of Action

It is known that mercaptopyridine derivatives, which include 2,5-dichloro-4-mercaptopyridine, are used as effective ligands in the syntheses of transition metal complexes . This suggests that the compound may interact with metal ions or complexes in biological systems.

Mode of Action

Perhalogenated pyridines, a group to which this compound belongs, are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that 2,5-Dichloro-4-mercaptopyridine may interact with its targets through nucleophilic substitution reactions.

Action Environment

Factors such as the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of reactions involving this compound .

生化学分析

Biochemical Properties

2,5-Dichloro-4-mercaptopyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can interact with enzymes that have metal cofactors, potentially inhibiting or modifying their activity. The compound’s thiol group (-SH) is reactive and can form disulfide bonds with cysteine residues in proteins, altering their structure and function .

Cellular Effects

2,5-Dichloro-4-mercaptopyridine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, it can interfere with cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2,5-Dichloro-4-mercaptopyridine involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its thiol group, forming covalent bonds with cysteine residues. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2,5-Dichloro-4-mercaptopyridine can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichloro-4-mercaptopyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dichloro-4-mercaptopyridine can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,5-Dichloro-4-mercaptopyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have also been noted, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

2,5-Dichloro-4-mercaptopyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors such as NADH and FADH2, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 2,5-Dichloro-4-mercaptopyridine within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of 2,5-Dichloro-4-mercaptopyridine within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

2,5-Dichloro-4-mercaptopyridine can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

2,5-dichloro-1H-pyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NS/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDSXURQWYPVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1804414-12-7 |

Source

|

| Record name | 2,5-dichloropyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2564284.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)

![6-[[5-benzylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2564290.png)

![3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2564295.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564296.png)

![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)